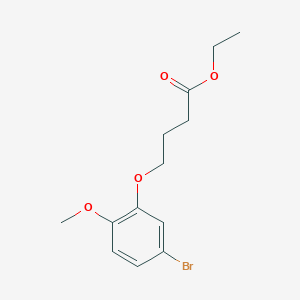

Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate

Description

Properties

Molecular Formula |

C13H17BrO4 |

|---|---|

Molecular Weight |

317.17 g/mol |

IUPAC Name |

ethyl 4-(5-bromo-2-methoxyphenoxy)butanoate |

InChI |

InChI=1S/C13H17BrO4/c1-3-17-13(15)5-4-8-18-12-9-10(14)6-7-11(12)16-2/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

FPUUCDXLWDWARV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=CC(=C1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Initial Aromatic Substitution and Bromination

The synthesis typically begins with the aromatic precursor, 3-bromo-6-methoxyphenol or related phenolic derivatives, which undergo electrophilic aromatic substitution to introduce bromine at the desired position. Bromination is often achieved using elemental bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or under radical conditions with N-bromosuccinimide (NBS) in the presence of a radical initiator, depending on regioselectivity needs.

- Bromination with Br₂/FeBr₃ at ambient or slightly elevated temperatures.

- Alternatively, NBS with a radical initiator (AIBN) in solvents like carbon tetrachloride or acetic acid.

Note: Bromination must be regioselective to ensure substitution at the 3-position relative to the phenolic hydroxyl group, which is activated for electrophilic attack.

Methoxylation of the Phenolic Ring

The methoxy group at the 6-position is introduced through methylation of the phenolic hydroxyl group, typically using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Methylation with MeI or dimethyl sulfate in acetone or DMF at room temperature.

- Ensures selective O-methylation without affecting other functional groups.

Preparation of the Phenoxy Intermediate

The phenolic compound, once brominated and methylated, is converted into the phenoxy derivative via nucleophilic substitution with appropriate alkoxide ions or through Ullmann-type coupling reactions.

- Use of potassium tert-butoxide or sodium hydride to generate phenoxide ions.

- Coupling with suitable aryl halides or phenol derivatives under heating or catalytic conditions to form the phenoxy linkage.

Esterification to Form Butanoate Derivative

The core ester, ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate , is synthesized via esterification of the corresponding carboxylic acid or through direct transesterification.

- Fischer esterification: Reacting the acid with ethanol in the presence of catalytic sulfuric acid at reflux.

- Carboxylic acid activation: Using reagents like DCC (dicyclohexylcarbodiimide) or EDC in the presence of catalytic DMAP, followed by reaction with ethanol.

- Reflux in ethanol with acid catalysts for Fischer esterification.

- Alternatively, use of acid chlorides derived from the acid (via SOCl₂) reacting with ethanol.

Alternative Synthetic Routes and Optimization

Recent research emphasizes the use of cross-coupling reactions, such as Suzuki-Miyaura coupling, to assemble the aromatic and aliphatic fragments efficiently. For example, phenylboronic acids or esters can be coupled with halogenated aromatic compounds to install the phenoxy group selectively.

- Coupling of a halogenated phenol derivative with a boronic acid in the presence of Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts under mild conditions.

Reaction Pathway Summary with Data Table

Advanced Methodologies and Modern Techniques

Recent advances include microwave-assisted synthesis to accelerate esterification and bromination reactions, improving yields and reducing reaction times. Additionally, phase-transfer catalysis has been employed to enhance reaction efficiency, especially in the formation of phenoxy derivatives.

- Use of tetrabutylammonium bromide as a phase-transfer catalyst in esterification reactions, as demonstrated in related etherifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar aprotic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Ester hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols.

Ester hydrolysis: Products are the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.

Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four structurally related esters, focusing on substituent patterns, physicochemical properties, and synthetic methodologies.

Structural Comparisons

Key Observations :

- Substituent Positioning : The target compound differs from in bromine placement (3- vs. 4-position) and lacks the formyl group, reducing electrophilic reactivity.

- Chain Unsaturation: The α,β-unsaturated ester in introduces conjugation, enhancing reactivity toward nucleophiles compared to the saturated butanoate chain in the target compound.

- Heterocyclic vs.

- Ketone Functionality: and feature ketones, enabling diverse reactivity (e.g., enolate formation), which is absent in the target compound.

Physicochemical Properties

- Polarity: The trimethoxyphenyl group in increases polarity compared to the target compound’s mono-methoxy substitution.

- Molecular Weight: The target compound’s lower molecular weight (~347 vs. 545 in ) suggests better solubility in nonpolar solvents.

- Thermal Stability : The conjugated double bond in may reduce thermal stability compared to the saturated target compound.

Biological Activity

Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic properties. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following molecular formula: . The compound features a butanoate group attached to a phenoxy moiety with bromine and methoxy substituents, which are believed to enhance its biological activity through increased binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. The presence of the bromine atom may facilitate nucleophilic substitution reactions, while the methoxy group can influence lipophilicity and solubility, potentially enhancing cellular uptake.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, making it a candidate for further exploration in drug development.

- Anti-tumor Properties : Research indicates that this compound may possess anti-tumor activity, warranting investigation into its mechanisms of action against cancer cells.

Case Studies

- Anti-inflammatory Activity : A study published in Pharmaceutical Research investigated the compound's ability to modulate inflammatory responses. The results indicated that it significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : Another research effort examined the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .

- Anti-tumor Activity : In a recent study focusing on cancer cell lines, this compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. This finding supports further investigation into its use in cancer therapeutics .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) facilitates ether bond formation between bromophenol derivatives and ethyl 4-bromobutanoate precursors . Purification via silica gel column chromatography using ethyl acetate/hexane gradients (e.g., 10:1 to 20:1) achieves >90% purity . Yield optimization may require controlled temperature (e.g., reflux at 80°C) and stoichiometric excess of the brominated phenol component .

Q. How can researchers validate the purity and structural identity of the compound post-synthesis?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using hexane/ethyl acetate (e.g., 10% EtOAc), with Rf values typically ~0.5–0.6 under UV/KMnO₄ visualization .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and assess conversion rates (e.g., ~95% by peak area ratio at 300 nm) .

- Nuclear Magnetic Resonance (NMR) : Key signals include δ ~4.1–4.3 ppm (ester CH₂), δ ~6.5–7.5 ppm (aromatic protons), and δ ~3.8 ppm (methoxy group) .

Q. What storage conditions are recommended to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the ester group or bromine displacement. Desiccants like silica gel mitigate moisture-induced degradation .

Advanced Research Questions

Q. How does the electronic nature of the bromo and methoxy substituents influence regioselectivity during synthesis?

- Methodological Answer : The electron-withdrawing bromo group directs electrophilic substitution to the para position, while the methoxy group (electron-donating) enhances ortho/para reactivity. Computational modeling (e.g., DFT) or Hammett σ⁺ parameters can predict substitution patterns. Experimental validation involves synthesizing intermediates (e.g., 3-bromo-6-methoxyphenol) and analyzing regioselectivity via ¹H NMR coupling constants .

Q. What mechanistic insights explain side-product formation during esterification, and how can they be minimized?

- Methodological Answer : Common side reactions include:

- Transesterification : Avoid protic solvents (e.g., ethanol) and use anhydrous conditions.

- Oxidative Debromination : Replace air-sensitive catalysts (e.g., Pd) with Bi(OTf)₃ in inert atmospheres .

- Byproduct Analysis : Use high-resolution MS/MS to identify halogenated byproducts (e.g., di-bromo derivatives) and adjust stoichiometry .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments for derivatives of this compound?

- Methodological Answer :

- X-Ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related bromo-thienyl esters (e.g., C–Br bond length ~1.9 Å) .

- Circular Dichroism (CD) : Assign enantiomeric excess (ee) in chiral derivatives synthesized via asymmetric catalysis .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the ester carbonyl. Solvent effects (e.g., DMF vs. THF) are simulated using the Polarizable Continuum Model (PCM) to predict reaction rates .

Data Contradictions and Resolution

- Melting Point Variability : Discrepancies in reported melting points (e.g., 156–161°C vs. 82–85°C) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify phase transitions .

- Reaction Yield Discrepancies : Differences in yields (e.g., 89% vs. 95%) may reflect solvent purity or catalyst aging. Replicate syntheses with freshly distilled solvents and catalysts are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.